Methylidene Reactivity Enables Azidomethylation: 86% Isolated Yield of Click-Chemistry Precursor
3-Methylidenepiperidine-2,6-dione undergoes Michael addition with tetramethylsilyl azide (TMS-N₃) to afford 3-(azidomethyl)piperidine-2,6-dione in 86% isolated yield. This transformation is enabled by the exocyclic methylidene group, which serves as a Michael acceptor. The resulting azidomethyl intermediate is a critical precursor for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with diverse alkynes, producing 30 structurally distinct 1,2,3-triazoles [1]. In contrast, the saturated 3-methyl analog (CAS 29553-51-3) lacks the Michael acceptor functionality and cannot undergo this transformation, rendering it incapable of accessing this library of cereblon-binding candidates.
| Evidence Dimension | Michael Addition Yield to Azidomethyl Intermediate |
|---|---|
| Target Compound Data | 86% isolated yield |
| Comparator Or Baseline | 3-Methylpiperidine-2,6-dione (CAS 29553-51-3); No reaction (functional group absent) |
| Quantified Difference | 86% yield vs. 0% conversion (quantitatively inaccessible) |
| Conditions | Michael addition of tetramethylsilyl azide (TMS-N₃) to 3-methylenepiperidine-2,6-dione under standard conditions |
Why This Matters
This yield establishes the compound as a quantitatively viable and efficient entry point to azide-functionalized glutarimide intermediates, directly enabling CuAAC-based library synthesis for cereblon ligand discovery, a capability absent in saturated 3-alkyl analogs.
- [1] Khuzhakhmetova, L., Ananeva, A., Gantin, G., Dar'in, D., Bunev, A., Ebeling, S., et al. (2025). Synthesis of α-(azidomethyl)glutarimide and its application in construction of potential Cereblon ligands via the CuAAC reaction. Mendeleev Communications, 35(1), 69-72. View Source
